5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride

Salt-form chemistry Thermal stability Solid-state handling

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride (CAS 109229-08-5) is a bicyclic heterocyclic building block featuring a fused pyrimidin-4-one and tetrahydropyridine ring system. Supplied as a dihydrochloride salt with a molecular formula of C₇H₁₁Cl₂N₃O (MW 224.09) , it exhibits a melting point of 262–265 °C and a purity specification ≥98%.

Molecular Formula C7H11Cl2N3O
Molecular Weight 224.08 g/mol
CAS No. 109229-08-5
Cat. No. B169178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride
CAS109229-08-5
Molecular FormulaC7H11Cl2N3O
Molecular Weight224.08 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NC=NC2=O.Cl.Cl
InChIInChI=1S/C7H9N3O.2ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H
InChIKeyASQJBVOOTCWMDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Dihydrochloride (CAS 109229-08-5): Core Scaffold Specifications and Procurement Identity


5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride (CAS 109229-08-5) is a bicyclic heterocyclic building block featuring a fused pyrimidin-4-one and tetrahydropyridine ring system. Supplied as a dihydrochloride salt with a molecular formula of C₇H₁₁Cl₂N₃O (MW 224.09) , it exhibits a melting point of 262–265 °C and a purity specification ≥98% . This scaffold serves as a privileged intermediate in the synthesis of several classes of ATP-competitive kinase inhibitors, autotaxin (ATX) inhibitors, topoisomerase II inhibitors, and microsomal prostaglandin E₂ synthase-1 (mPGES-1) inhibitors [1][2][3]. Its 5,6,7,8-tetrahydro substitution pattern provides conformational rigidity while retaining a secondary amine handle at position 6, enabling regioselective elaboration for structure–activity relationship (SAR) campaigns [4].

Why 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Dihydrochloride Cannot Be Replaced by In-Class Analogs


Within the tetrahydropyridopyrimidine family, three critical structural variables preclude generic interchange: (i) regioisomer identity ([4,3‑d] vs. [3,4‑d] vs. [2,3‑d]), which dictates ATP-mimetic hydrogen-bonding geometry and target selectivity [1]; (ii) salt-form stoichiometry (dihydrochloride vs. monohydrochloride vs. free base), which governs solid-state thermal stability, aqueous solubility, and hygroscopicity ; and (iii) the presence of the C4 carbonyl, which distinguishes the 4‑one series from the fully deoxygenated tetrahydropyrido[4,3‑d]pyrimidine dihydrochloride (CAS 157327‑49‑6) – the latter lacks the hydrogen‑bond acceptor essential for hinge-region binding in kinase active sites . Substituting any of these variables alters the compound’s physicochemical profile and synthetic utility, potentially invalidating established SAR or requiring re‑optimization of reaction conditions.

Quantitative Differentiation Evidence: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Dihydrochloride vs. Closest Comparators


Thermal Stability Advantage of Dihydrochloride Salt Over Free Base and Monohydrochloride Forms

The dihydrochloride salt (CAS 109229-08-5) exhibits a melting point of 262–265 °C with a purity specification of 98% (HPLC) . In contrast, the monohydrochloride salt (CAS 756437-41-9) is typically supplied at 95% purity, and no melting point is reported by major vendors, suggesting lower crystallinity or hydrate variability . The free base form (CAS 193975-33-6, MF C₇H₉N₃O, MW 151.17) lacks the stabilizing dihydrochloride counterion and is hygroscopic, complicating accurate weighing under ambient conditions . For procurement decisions where stoichiometric precision and shelf stability are critical (e.g., multi‑step parallel synthesis or long‑term compound library storage), the dihydrochloride salt provides a defined, non‑hygroscopic solid with high thermal robustness.

Salt-form chemistry Thermal stability Solid-state handling

Regioisomer Selectivity: [4,3-d] Scaffold Enables Multi-Target Inhibitor Design Unattainable with [3,4-d] Analogs

The [4,3‑d] regioisomer positions the pyrimidine N3 and the C4 carbonyl to engage the kinase hinge region in a bidentate hydrogen‑bond donor/acceptor motif (canonical ATP‑mimetic binding) [1]. This geometry has yielded potent inhibitors across four validated drug targets: topoisomerase II (ARN21929, IC₅₀ = 4.5 ± 1.0 µM) [2], autotaxin (compounds 8b and 10g, IC₅₀ = 24.6 and 15.3 nM) [3], mPGES‑1 (analogs 28, 48, 49, IC₅₀ <10 nM in recombinant enzyme assay; <400 nM in human whole blood) [4], and ATR kinase (general scaffold claimed in patent US 2019/0367536) [5]. By contrast, the [3,4‑d] regioisomer series is primarily associated with HPK1 and Erk2 inhibition [6], reflecting a distinct kinase selectivity profile. For a medicinal chemistry program targeting multiple kinase or ATP‑binding enzymes, the [4,3‑d] scaffold offers broader validated chemical space.

Regioisomer specificity Kinase inhibitor scaffold SAR differentiation

Carbonyl Functionality Defines ATP-Mimetic Binding: 4-One vs. Deoxo Analog Comparison

The C4 carbonyl in 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride serves as an essential hydrogen-bond acceptor in the kinase hinge-binding motif, mimicking the N3 of adenine [1]. The deoxygenated analog, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride (CAS 157327-49-6, C₇H₁₁Cl₂N₃, MW 208.09), lacks this carbonyl and consequently is utilized for C5a receptor modulation rather than ATP-competitive kinase inhibition . In co‑crystal structures of pyrido[4,3‑d]pyrimidin‑4‑one derivatives with kinases, the C4 carbonyl consistently forms a direct hydrogen bond with the backbone NH of the hinge residue (typically Met or Cys), a contact that cannot be recapitulated by the deoxo scaffold [2]. For programs requiring ATP‑competitive inhibition, procurement of the 4‑one dihydrochloride is obligatory; substitution with the deoxo analog would eliminate the key pharmacophoric element for hinge recognition.

ATP-mimetic scaffold Crystallographic binding Hinge-region hydrogen bonding

Storage Stability and Water Management: Dihydrochloride Outperforms Hygroscopic Free Base for Automated Compound Handling

The dihydrochloride salt requires storage at 4 °C, sealed and away from moisture, and remains a free‑flowing solid under these conditions . The free base (CAS 193975-33-6) and monohydrochloride (CAS 756437-41-9) are reported by vendors to be hygroscopic, with the monohydrochloride being supplied as an indeterminate hydrate (variable water content) . For automated liquid handling or solid dispensing platforms used in high‑throughput chemistry, hygroscopic materials introduce systematic weighing errors (typically ±5–10% by mass depending on ambient humidity) and can clog dispensing heads. The dihydrochloride’s defined stoichiometry and low hygroscopicity mitigate these risks, ensuring reproducible molar quantities in parallel synthesis .

Hygroscopicity Automated dispensing Long-term storage

Recommended Research and Industrial Applications for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Dihydrochloride


Lead Optimization of ATP-Competitive Kinase and Topoisomerase II Inhibitors

The [4,3‑d] scaffold with the C4 carbonyl provides a validated ATP‑mimetic core for hinge‑region hydrogen bonding. Use the dihydrochloride as a starting material for regioselective N6‑alkylation, N3‑arylation, and C2‑substitution to elaborate structure–activity relationships. Reference data: topoisomerase II inhibitor ARN21929 (IC₅₀ = 4.5 µM) [1] and ATX inhibitors 8b/10g (IC₅₀ = 24.6/15.3 nM) [2] demonstrate that diverse substitution patterns on this core yield sub‑micromolar cellular potency.

Synthesis of Radiolabeled Internal Standards for DMPK Studies

The tetrahydropyrido[4,3‑d]pyrimidin‑4‑one scaffold has been explicitly employed as a key intermediate in a 3‑step sequence to introduce carbon‑14 at the 2‑position of the pyrimidinone ring, starting from benz[amidino‑¹⁴C]amidine hydrochloride [3]. The dihydrochloride’s defined salt stoichiometry facilitates reproducible radiochemical yield calculations and simplifies purification of the labeled product.

Development of Anti‑Fibrotic Autotaxin (ATX) Inhibitors with In Vivo Validation

Derivatives synthesized from the tetrahydropyrido[4,3‑d]pyrimidin‑4‑one core have demonstrated in vivo efficacy in reducing collagen deposition in TGF‑β‑mediated cardiac fibrosis (compound 8b, IC₅₀ = 24.6 nM) and CCl₄‑induced hepatic fibrosis (compound 10g, IC₅₀ = 15.3 nM) [2]. The dihydrochloride building block enables rapid access to this validated phenotype for fibrosis drug discovery programs.

Fragment‑Based Drug Discovery (FBDD) for Sigma‑1 Receptor and CNS Targets

The Chinese patent CN 114957246 A discloses a series of 5,6,7,8‑tetrahydropyrido[4,3‑d]pyrimidin‑4(3H)‑one derivatives with sigma‑1 receptor affinity and selectivity, claimed for antidepressant and anxiolytic applications [4]. The dihydrochloride salt serves as a low‑MW (224.09) fragment‑sized core (heavy atom count 12) meeting Rule‑of‑Three criteria, making it suitable for fragment‑based screening and subsequent fragment growth campaigns.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.